1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)methanol is an organic compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . It is characterized by the presence of a pyrrole ring substituted with a methyl group and a phenyl ring substituted with an isopropyl group and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)methanol typically involves the reaction of 1-methyl-2-pyrrole with 4-isopropylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)carboxylic acid.
Reduction: this compound.
Substitution: 1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)nitrobenzene.
Scientific Research Applications
1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-pyrrolyl-(4-tert-butylphenyl)methanol
- 1-Methyl-2-pyrrolyl-(4-methylphenyl)methanol
- 1-Methyl-2-pyrrolyl-(4-ethylphenyl)methanol
Uniqueness
1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)methanol is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H19NO |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
(1-methylpyrrol-2-yl)-(4-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)12-6-8-13(9-7-12)15(17)14-5-4-10-16(14)3/h4-11,15,17H,1-3H3 |
InChI Key |
XVLKQRNGNRJJIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC=CN2C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.